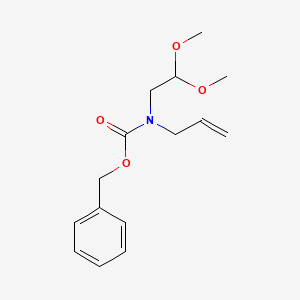

Benzyl allyl(2,2-dimethoxyethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGCOCKTVYVGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl allyl(2,2-dimethoxyethyl)carbamate molecular weight

An In-depth Technical Guide to the Molecular Weight of Benzyl allyl(2,2-dimethoxyethyl)carbamate

This guide provides a comprehensive analysis of the molecular weight of this compound, a key organic intermediate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to detail the foundational principles and experimental workflows required for the unambiguous determination and verification of this compound's physicochemical properties. We will explore both the theoretical calculation and the empirical validation using modern analytical techniques, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness in your research endeavors.

Introduction to this compound

This compound (CAS Number: 569682-60-6) is a substituted carbamate that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates a benzyl protecting group, an allyl group, and a dimethoxyethyl moiety, making it a versatile building block for more complex molecules. A precise understanding of its molecular weight is the first and most critical step in its identification, characterization, and use in subsequent reactions, as it underpins all stoichiometric calculations and analytical quantitation.

Physicochemical and Structural Data

A summary of the core identification parameters for this compound is presented below. The molecular weight is derived from its chemical formula, which is confirmed through the detailed experimental methods outlined in this guide.

| Property | Value | Source |

| IUPAC Name | Benzyl N-allyl-N-(2,2-dimethoxyethyl)carbamate | - |

| CAS Number | 569682-60-6 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | - |

| Molecular Weight | 279.33 g/mol | [1] |

Section 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight is an absolute value calculated from the molecular formula using the standard atomic weights of its constituent elements. This calculation provides a precise theoretical value against which experimental data can be compared.

Molecular Formula: C₁₅H₂₁NO₄

Calculation from Atomic Weights:

-

Carbon (C): 15 atoms × 12.011 u = 180.165 u

-

Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Molecular Weight: 180.165 + 21.168 + 14.007 + 63.996 = 279.336 u

This calculated value is the benchmark for all experimental verification methods.

Section 2: Experimental Verification and Structural Confirmation

While the theoretical calculation is precise, empirical validation is essential to confirm the identity and purity of a synthesized or supplied sample. Mass spectrometry provides a direct measurement of the mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the unique structural arrangement of atoms, thereby validating the molecular formula.

Direct Molecular Weight Determination by Mass Spectrometry

Expertise & Experience: The Rationale for LC-MS

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a molecule like this compound, which possesses moderate polarity and is thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, allowing the intact molecule to be ionized and detected with little to no fragmentation. This is critical for observing the molecular ion peak, which is the primary evidence of the compound's molecular weight. Coupling the mass spectrometer to an HPLC system also allows for the separation of the target compound from any impurities, ensuring the measured mass corresponds to the correct analyte.[2][3]

Trustworthiness: A Self-Validating LC-MS Protocol

This protocol is designed to be self-validating by correlating the observed mass-to-charge ratio (m/z) with the theoretically expected values for the protonated molecule and other common adducts.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Liquid Chromatography (LC) Conditions:

-

Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for retaining and separating this compound.[4]

-

Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation for positive ion mode ESI).[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be 5% to 95% B over 8-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: 100-500 m/z. This range comfortably includes the expected molecular ion and potential adducts.

-

Source Parameters: Optimize capillary voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines to achieve a stable signal.

-

Data Interpretation

The primary goal is to identify the molecular ion peak. In positive ESI mode, this will most commonly be the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware was not scrupulously cleaned or if these ions are present in the solvents. The presence of these adducts further validates the molecular weight.

Table of Expected Ions:

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₅H₂₂NO₄]⁺ | 280.15 |

| [M+Na]⁺ | [C₁₅H₂₁NO₄Na]⁺ | 302.13 |

| [M+K]⁺ | [C₁₅H₂₁NO₄K]⁺ | 318.11 |

The observation of a prominent peak at m/z ≈ 280.15 provides direct, high-confidence evidence confirming the molecular weight of this compound.

LC-MS Workflow Diagram

Caption: Workflow for MW verification by LC-MS.

Structural Confirmation by NMR Spectroscopy

Expertise & Experience: Why NMR is a Necessary Complement

While MS confirms mass, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, one can piece together the exact molecular structure. This detailed structural map serves as an orthogonal validation of the molecular formula and, by extension, the molecular weight. For carbamates, NMR is also useful for observing phenomena like hindered rotation around the N-C(O) bond.[5]

Trustworthiness: A Self-Validating NMR Protocol

The protocol is self-validating because a correct structural assignment must account for every signal observed in the spectrum, and the integration of the proton signals must correspond to the number of protons in each unique environment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard NMR tube. CDCl₃ is a good choice as it is an excellent solvent for many organic molecules and its residual solvent peak does not typically interfere with key signals.

-

Instrumental Analysis:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

-

Parameters: Use standard acquisition parameters. For ¹H NMR, a 30-degree pulse angle and a 1-2 second relaxation delay are usually sufficient.

-

-

Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals corresponding to the benzyl, allyl, and dimethoxyethyl groups.

-

Benzyl group: A multiplet around 7.3-7.4 ppm (5H, aromatic protons) and a singlet around 5.2 ppm (2H, -CH₂-O).

-

Allyl group: A multiplet around 5.8 ppm (1H, -CH=), signals around 5.2 ppm (2H, =CH₂), and a doublet around 4.0 ppm (2H, -N-CH₂-).

-

Dimethoxyethyl group: A triplet around 4.5 ppm (1H, -CH(OMe)₂), a doublet around 3.4 ppm (2H, -N-CH₂-), and a singlet around 3.3 ppm (6H, two -OCH₃ groups).

-

-

¹³C NMR: The spectrum will show 15 distinct carbon signals (barring any accidental overlaps), confirming the carbon count of the molecular formula. Key signals would include the carbonyl carbon (~156 ppm), aromatic carbons (~127-136 ppm), and the two methoxy carbons (~55 ppm).

-

Sources

- 1. Benzyl N-allyl(2,2-dimethoxyethyl)carbamate | CymitQuimica [cymitquimica.com]

- 2. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]

- 3. sepscience.com [sepscience.com]

- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Benzyl allyl(2,2-dimethoxyethyl)carbamate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Benzyl allyl(2,2-dimethoxyethyl)carbamate

Abstract

The unambiguous determination of a chemical structure is the bedrock of modern chemical research, drug development, and quality assurance. Misidentification can lead to failed experiments, invalid biological data, and significant delays in development pipelines. This guide provides a comprehensive, multi-spectroscopic approach to the structural elucidation of this compound, a molecule featuring several key functional groups including a carbamate, an acetal, an alkene, and an aromatic ring. By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-NMR), we present a self-validating workflow. This document is intended for researchers, chemists, and quality control professionals who require a field-proven methodology for confirming molecular identity with the highest degree of confidence.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the molecular formula, which for this compound is C₁₅H₂₁NO₄. This corresponds to a molecular weight of 279.33 g/mol .[1] The first step in elucidating the structure from the formula is to calculate the Degrees of Unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds within the molecule and is a crucial first filter for proposing candidate structures.

The DoU is calculated using the formula: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₅H₂₁NO₄: DoU = 15 - (21/2) + (1/2) + 1 = 15 - 10.5 + 0.5 + 1 = 6

A DoU of 6 immediately suggests significant unsaturation. A logical hypothesis is the presence of a benzene ring (contributing 4 degrees) and two additional double bonds, likely a carbonyl (C=O) and an alkene (C=C), which perfectly accounts for the calculated value. This initial hypothesis will be rigorously tested by the spectroscopic methods that follow.

Mass Spectrometry: The Molecular Blueprint and Fragmentation

Mass spectrometry serves two primary functions in structure elucidation: it provides the most accurate confirmation of the molecular weight and, through fragmentation analysis, offers a roadmap of the molecule's constituent parts.[2] For a molecule like this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation

The primary ion observed would be the [M+H]⁺ peak at an m/z (mass-to-charge ratio) of approximately 280.16, confirming the molecular formula C₁₅H₂₁NO₄. High-resolution mass spectrometry (HRMS) would further validate this by providing a mass measurement accurate to within a few parts per million.

The causality behind fragmentation is that the energy imparted to the ion in the mass spectrometer causes it to break at its weakest bonds or form stable carbocations. The fragmentation pattern provides a puzzle to be reassembled.

Table 1: Predicted ESI-MS Fragmentation Data

| m/z (Predicted) | Ion Formula | Fragment Identity/Loss | Mechanistic Insight |

| 280.16 | [C₁₅H₂₂NO₄]⁺ | [M+H]⁺ | Confirms molecular weight. |

| 248.13 | [C₁₄H₁₈O₃]⁺ | Loss of CH₃OH from acetal | A characteristic loss for methoxy acetals. |

| 188.10 | [C₁₁H₁₄NO₂]⁺ | Loss of the benzyl group (C₇H₇) | Indicates a labile benzyl group, likely benzylic cleavage to form the stable tropylium cation. |

| 172.07 | [C₈H₁₀NO₄]⁺ | Loss of the allyl group (C₃H₅) | Cleavage of the N-allyl bond. |

| 91.05 | [C₇H₇]⁺ | Benzyl/Tropylium Cation | A very common and stable fragment indicating a benzyl moiety. |

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing carbamates, providing both separation and detailed structural data.[3][4][5]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture. Perform serial dilutions to a final concentration of ~1-10 µg/mL.

-

Chromatography:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm).[5]

-

Mobile Phase: A gradient elution is effective. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.[5] Formic acid aids in the protonation of the analyte for positive ion mode ESI.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Scan: First, perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

-

MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z ~280.16) for collision-induced dissociation (CID) to generate the fragment ions detailed in Table 1. Optimize collision energy to maximize fragmentation information.[6]

-

FTIR Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by detecting the vibrations of its chemical bonds.[2][7] Each functional group (carbamate, acetal, alkene, aromatic ring) has a characteristic absorption frequency.

Workflow for FTIR Analysis

Caption: Key HMBC correlations confirming the connectivity around the central carbamate group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

-

Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

Place the tube in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

If necessary for full confirmation, run standard 2D experiments (COSY, HSQC, HMBC).

-

Integrated Analysis: The Final Verdict

The power of this multi-spectroscopic approach lies in its self-validating nature. No single technique provides the complete picture, but together, they build an irrefutable case for the structure.

Caption: Logical workflow demonstrating how data from multiple techniques converge to confirm the structure.

-

Foundation: The molecular formula (C₁₅H₂₁NO₄) and DoU=6 establish the required components: a benzene ring, a C=C bond, and a C=O bond.

-

Confirmation of Mass and Fragments: MS confirms the molecular weight and shows fragmentation consistent with the loss of benzyl and allyl groups.

-

Confirmation of Functional Groups: FTIR provides direct evidence for the carbamate C=O, the aromatic ring, the C=C double bond, and the C-O/C-N bonds.

-

Assembly of the Skeleton: ¹H and ¹³C NMR identify the three key structural motifs: the benzyl group, the N-allyl group, and the N-(2,2-dimethoxyethyl) group.

-

Final Connectivity: HMBC correlations provide the final, unambiguous proof, showing connections from the protons on the carbons alpha to the nitrogen (the benzylic, allylic, and ethyl CH₂ groups) to the central carbamate carbonyl carbon. This definitively places all three substituents on the carbamate core.

Conclusion

The structure of this compound has been unequivocally confirmed through the integrated application of Mass Spectrometry, FTIR Spectroscopy, and a suite of NMR experiments. Each technique provides a layer of evidence that, when combined, creates a robust and self-validating data package. This methodical approach, which moves from the general (molecular formula) to the specific (atomic connectivity), represents the gold standard in chemical analysis and is essential for ensuring scientific integrity in research and development.

References

-

Ben Travran. Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube, 2019. Available from: [Link]

-

ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Available from: [Link]

-

Nguyen, D. T., et al. "The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products." Engineering and Technology For Sustainable Development, 2023. Available from: [Link]

-

Separation Science. Effective Analysis Carbamate Pesticides. Available from: [Link]

-

Alishala, Ashok. "Structural elucidation of compounds using different types of spectroscopic techniques." Journal of Chemical and Pharmaceutical Sciences, 2016. Available from: [Link]

-

ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. Available from: [Link]

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]

-

American Chemical Society. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Available from: [Link]

-

Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Available from: [Link]

-

National Institutes of Health. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. PubChem. Available from: [Link]

-

Wikipedia. Benzyl carbamate. Available from: [Link]

-

ResearchGate. Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Available from: [Link]

-

National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available from: [Link]

-

National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]

-

ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

-

Agilent. Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

-

Organic Syntheses. Benzyl isopropoxymethyl carbamate (2). Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

-

ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Available from: [Link]

-

Green Chemistry (RSC Publishing). CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study. Available from: [Link]

-

Britannica. Chemical compound - Spectroscopy, Organic, Analysis. Available from: [Link]

-

National Institutes of Health. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Available from: [Link]

-

PubMed. Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Available from: [Link]

Sources

- 1. Benzyl N-allyl(2,2-dimethoxyethyl)carbamate | CymitQuimica [cymitquimica.com]

- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]

- 4. sepscience.com [sepscience.com]

- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. researchgate.net [researchgate.net]

Benzyl allyl(2,2-dimethoxyethyl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl Allyl(2,2-dimethoxyethyl)carbamate

Abstract

This technical guide provides a comprehensive, two-step pathway for the synthesis of this compound, a valuable intermediate in organic synthesis. The document outlines a robust and scalable process commencing with the N-alkylation of 2,2-dimethoxyethanamine to form a key secondary amine intermediate, followed by its subsequent protection using benzyl chloroformate. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and rationale for procedural choices. The synthesis is presented with a focus on scientific integrity, providing self-validating protocols and grounding key claims in authoritative references. The utility of the target molecule is highlighted by its role as a masked aldehyde, offering significant potential in the construction of complex molecular architectures.

Introduction

Carbamates are a cornerstone functional group in medicinal chemistry and drug design, prized for their metabolic stability and ability to act as bioisosteres of amides and esters.[1][2] Among the various methods for installing this moiety, the use of protecting groups is paramount for achieving selectivity in multi-step syntheses. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, remains one of the most utilized protecting groups for amines since its development by Bergmann and Zervas in the 1930s.[3] Its popularity stems from its ability to suppress the nucleophilicity and basicity of the amine's lone pair and its clean removal under neutral conditions via catalytic hydrogenation.[3][4]

The target molecule, this compound, is a multifunctional synthetic intermediate. It incorporates the stable Cbz protecting group, a reactive allyl group amenable to various transformations, and a 2,2-dimethoxyethyl group which serves as a protected aldehyde. The ability to unmask the aldehyde functionality under acidic conditions provides a powerful tool for subsequent reactions such as Wittig olefination, reductive amination, or aldol condensations.[5] This guide details an efficient and reliable synthetic route to this versatile building block.

Overall Synthetic Strategy

The synthesis is strategically designed as a two-step process. This approach ensures high purity of the intermediate and final product while utilizing common and well-understood organic transformations.

-

Step 1: N-Allylation. Synthesis of the secondary amine intermediate, N-allyl-2,2-dimethoxyethanamine, via nucleophilic substitution.

-

Step 2: Cbz Protection. Formation of the target carbamate by reacting the secondary amine with benzyl chloroformate.

Part 1: Synthesis of N-Allyl-2,2-dimethoxyethanamine

This initial step involves the formation of the key secondary amine intermediate through the N-alkylation of a primary amine.

Reaction Scheme:

(Self-generated image, not from search results)

Mechanistic Considerations and Rationale

The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, 2,2-dimethoxyethanamine, acts as the nucleophile, attacking the electrophilic methylene carbon of allyl bromide and displacing the bromide ion.

-

Control of Reactivity: A significant challenge in N-alkylation of primary amines is over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. To mitigate this, a slight excess of the primary amine can be used, or the allyl bromide can be added slowly to a solution of the amine to maintain a low concentration of the alkylating agent.[6]

-

Choice of Base and Solvent: The reaction generates hydrobromic acid (HBr), which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is required to neutralize the acid as it forms. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easily removed during workup. Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

Detailed Experimental Protocol

-

To a 500 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2,2-dimethoxyethanamine (15.8 g, 150 mmol, 1.5 equiv) and anhydrous potassium carbonate (27.6 g, 200 mmol, 2.0 equiv) in acetonitrile (250 mL).

-

Stir the resulting suspension at room temperature.

-

Add allyl bromide (12.1 g, 100 mmol, 1.0 equiv) dropwise to the suspension over 30 minutes using an addition funnel.[7]

-

After the addition is complete, heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield N-allyl-2,2-dimethoxyethanamine as a colorless oil.

Part 2: Synthesis of this compound

This final step involves the protection of the synthesized secondary amine to form the target carbamate product.

Reaction Scheme:

(Self-generated image, not from search results)

Mechanistic Considerations and Rationale

This transformation is a classic example of amine protection using benzyl chloroformate (Cbz-Cl).[8] The mechanism is a nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-allyl-2,2-dimethoxyethanamine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

-

Deprotonation: The resulting protonated carbamate is neutralized by a base to give the final product and a salt byproduct. A simple aqueous base like sodium bicarbonate is sufficient and facilitates an easy workup.[3]

-

Safety: Benzyl chloroformate is a lachrymator and should be handled with care in a well-ventilated fume hood.[8]

Quantitative Data and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| N-Allyl-2,2-dimethoxyethanamine | 145.22 | 50 | 1.0 | 7.26 g |

| Benzyl Chloroformate | 170.59 | 55 | 1.1 | 9.38 g (7.8 mL) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 100 | 2.0 | 8.4 g |

| Dichloromethane (DCM) | - | - | - | 150 mL |

| Water | - | - | - | 100 mL |

Detailed Experimental Protocol

-

In a 500 mL round-bottomed flask, dissolve N-allyl-2,2-dimethoxyethanamine (7.26 g, 50 mmol, 1.0 equiv) in dichloromethane (150 mL).

-

Add a solution of sodium bicarbonate (8.4 g, 100 mmol, 2.0 equiv) in water (100 mL).

-

Cool the biphasic mixture to 0°C in an ice-water bath with vigorous stirring.

-

Slowly add benzyl chloroformate (9.38 g, 55 mmol, 1.1 equiv) to the mixture dropwise over 20 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a pale yellow oil.

Applications: A Masked Aldehyde for Further Synthesis

The primary value of this compound lies in its role as a stable, yet readily transformable, synthetic intermediate. The dimethoxy acetal group serves as a robust protecting group for an aldehyde functionality. This aldehyde can be revealed through acid-catalyzed hydrolysis.

A documented procedure for a similar deprotection involves treating the carbamate with 88% formic acid at room temperature.[5] After stirring for several hours, the formic acid is removed under reduced pressure, and a standard aqueous workup provides the corresponding aldehyde, benzyl allyl(2-oxoethyl)carbamate, in excellent yield.[5] This unmasked aldehyde is then available for a wide array of carbon-carbon bond-forming reactions, making the title compound a valuable precursor in complex synthesis projects.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. The pathway leverages fundamental and well-understood reactions, including SN2 N-alkylation and nucleophilic acyl substitution for Cbz protection. By providing in-depth mechanistic rationale and step-by-step protocols, this document serves as a practical resource for chemists in research and development. The final product is a versatile intermediate, poised for further elaboration through transformations of its allyl group or deprotection of its masked aldehyde, underscoring its utility in modern organic synthesis.

References

- Atkins, et al. (1970). Tetrahedron Letters, No. 43, pages 3821 to 3834.

-

Organic Syntheses Procedure. orgsyn.org. [Link]

- WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds there

-

A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. ResearchGate. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

- WO2011154827A2 - Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof.

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

Benzyl Chloroformate. Common Organic Chemistry. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- CN102718664A - Preparation method of N-allyl aniline compound.

-

Synthesis of allylic amines. Organic Chemistry Portal. [Link]

-

Becker, M. R., et al. (2018). Carbonyl-Olefin Metathesis for the Synthesis of Cyclic Olefins. Organic Syntheses, 95, 472-485. [Link]

-

Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. PMC - NIH. [Link]

-

Benzyl chloroformate. Wikipedia. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Stability of Allyl and Benzyl Carbocation, Mechanism for +1, +2, NEET, JEE, BSc by Dr Sarbjit Rala. YouTube. [Link]

-

The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. DC Fine Chemicals. [Link]

-

Shastin, A. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7689. [Link]

-

Allylamine. Organic Syntheses Procedure. [Link]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. benzyl allyl(2-oxoethyl)carbaMate synthesis - chemicalbook [chemicalbook.com]

- 6. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzyl Chloroformate [commonorganicchemistry.com]

An In-Depth Technical Guide to the Infrared Spectrum of Benzyl allyl(2,2-dimethoxyethyl)carbamate

This guide provides a detailed analysis of the infrared (IR) spectrum of Benzyl allyl(2,2-dimethoxyethyl)carbamate, a molecule with multiple functional groups relevant to pharmaceutical and organic chemistry research. As no public reference spectrum is readily available, this document serves as a predictive and interpretive guide. It is designed for researchers, scientists, and drug development professionals to understand, predict, and empirically verify the structural features of this molecule using Fourier-Transform Infrared (FT-IR) spectroscopy.

The Role of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a cornerstone analytical technique in chemical sciences. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[1][2] When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint."[2] For drug development professionals, FT-IR is an indispensable, non-destructive tool for:

-

Structural Verification: Confirming the identity and presence of key functional groups in a newly synthesized active pharmaceutical ingredient (API) or intermediate.

-

Purity Assessment: Detecting impurities by identifying unexpected absorption bands.

-

Reaction Monitoring: Tracking the disappearance of reactant functional groups and the appearance of product functional groups in real-time.

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the presence of particular functional groups, a concept known as the "group frequency" approach.[3]

Deconstructing this compound

To predict the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group will contribute characteristic absorption bands to the overall spectrum.

Chemical Structure: C₁₅H₂₁NO₄

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Key Functional Groups:

-

Tertiary Carbamate (Ester of Carbamic Acid): This is the central functional group, characterized by the O=C-N linkage. Unlike primary or secondary carbamates, it lacks an N-H bond, a crucial detail for spectral interpretation.

-

Aromatic Ring (Benzyl Group): The phenyl ring attached to the carbamate via a CH₂ group will exhibit several characteristic absorptions.

-

Alkene (Allyl Group): The C=C double bond and the associated vinylic C-H bonds of the allyl group have distinct vibrational frequencies.

-

Ether/Acetal (Dimethoxyethyl Group): This moiety contains C-O single bonds, which will produce strong stretching vibrations in the fingerprint region.

The following diagram illustrates the relationship between these functional groups and their expected absorption regions in an IR spectrum.

Caption: Mapping of key functional groups to their characteristic IR absorption regions.

Predicted Infrared Absorption Profile

Based on established correlation tables and spectroscopic principles, we can predict the key absorption bands for this compound. The absence of an N-H bond (as it is a tertiary carbamate) means we do not expect to see the characteristic N-H stretching bands around 3300-3500 cm⁻¹.[4][5] This absence is a key piece of diagnostic information.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Key Insights |

| ~3080 - 3030 | Aromatic & Vinylic C-H Stretch | Medium to Weak | Absorptions above 3000 cm⁻¹ are diagnostic for unsaturation (aromatic or alkene C-H bonds).[4][6] Their presence confirms the benzyl and allyl groups. |

| 2990 - 2850 | Aliphatic C-H Stretch | Medium to Strong | These bands arise from the various sp³ C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the benzyl, allyl, and dimethoxyethyl moieties.[6][7] |

| ~1700 | Carbamate C=O Stretch | Strong, Sharp | This is expected to be the most intense and diagnostically significant peak in the spectrum.[8] The position is typical for a carbamate carbonyl, which is slightly lower than a typical ester due to resonance with the nitrogen atom.[9] |

| ~1645 | Alkene C=C Stretch (Allyl) | Weak to Medium | The C=C double bond stretch is often of variable intensity. Its presence confirms the allyl group.[4] |

| 1600, 1495, 1450 | Aromatic C=C Stretch (in-ring) | Medium to Weak | Aromatic rings typically show a series of absorptions due to the stretching of the carbon-carbon bonds within the ring.[5][7] |

| ~1250 | Carbamate C-N Stretch | Medium to Strong | The stretching of the C-N bond in the carbamate group. |

| ~1100 | Ether C-O-C Stretch | Strong | This strong absorption is characteristic of the C-O single bond stretching in the dimethoxyethyl group. Its intensity is due to the high polarity of the C-O bond.[10] |

| 990 & 910 | Alkene C-H Bend (Out-of-Plane) | Medium | For a monosubstituted alkene (like the allyl group), two strong out-of-plane ("oop") bending bands are expected in this region.[7] |

| ~740 & ~695 | Aromatic C-H Bend (Out-of-Plane) | Strong | These bands are characteristic of a monosubstituted benzene ring and are found in the fingerprint region.[7] |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To validate the predicted spectrum, a rigorous and self-validating experimental workflow is essential. The following protocol outlines the best practices for obtaining a high-quality FT-IR spectrum of a liquid sample like this compound using a modern spectrometer.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Thermo Fisher Nicolet, PerkinElmer Spectrum, Agilent Cary)

-

Sample holder for liquids (e.g., KBr plates, Attenuated Total Reflectance (ATR) accessory)[11]

-

The sample: this compound (assumed to be a liquid or oil)

-

Volatile solvent for cleaning (e.g., methylene chloride, ethanol)

-

Lint-free tissues

Step-by-Step Methodology (Liquid Film on KBr Plates)

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric H₂O and CO₂ interference.

-

Background Scan:

-

Causality: A background spectrum must be collected to measure the instrument's response and the contribution of the atmosphere (CO₂, H₂O) and the sample holder (KBr plates). This background is then mathematically subtracted from the sample spectrum to yield the spectrum of the compound alone.

-

Procedure: Place the clean, empty KBr plates in the sample holder and position it in the IR beam path.[12] Collect a background scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).

-

-

Sample Preparation:

-

Causality: The sample must be presented to the IR beam as a thin, uniform film. If the film is too thick, the strong absorption bands will be "totally absorbing" (flat-bottomed at 0% transmittance), and quantitative information will be lost.

-

Procedure: Place a single small drop of the liquid sample onto the face of one KBr plate.[12] Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, even film.[12]

-

-

Sample Spectrum Acquisition:

-

Procedure: Immediately place the "sandwiched" KBr plates into the sample holder in the spectrometer. Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

-

Cleaning and Storage: Thoroughly clean the KBr plates with a suitable solvent and polish them.[12] Store them in a desiccator, as they are hygroscopic.

Self-Validating Workflow Diagram

The entire process, from preparation to final structural confirmation, can be visualized as a self-validating loop.

Caption: A self-validating workflow for FT-IR spectral acquisition and analysis.

Conclusion: A Predictive Framework for Spectroscopic Verification

This guide provides a comprehensive, technically grounded framework for understanding the infrared spectrum of this compound. By deconstructing the molecule into its fundamental components, we have predicted a detailed IR absorption profile (Table 1) that serves as a benchmark for empirical analysis. The key diagnostic features are the strong carbamate C=O stretch around 1700 cm⁻¹, the clear distinction between sp² and sp³ C-H stretches on either side of 3000 cm⁻¹, and the characteristic patterns in the fingerprint region confirming the allyl and monosubstituted benzyl groups.

The provided experimental protocol emphasizes a self-validating system, ensuring that the acquired data is of high fidelity. For any researcher or drug development professional working with this molecule or its analogues, this guide provides the necessary expertise to use FT-IR spectroscopy for confident structural verification and quality assessment.

References

- Vertex AI Search. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.

- Gore, R. C., et al. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL.

- Krishnaswamy, S. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.

- Krishnaswamy, S. (n.d.). IR Spectrum Interpretation Practice. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder.

- TMP Chem. (2023, May 19). Infrared (IR) Spectroscopy 1: Principles and Theory [Video]. YouTube.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- WebSpectra. (n.d.). IR Absorption Table. UCLA.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- University of Calgary. (n.d.). Sample preparation for FT-IR.

Sources

- 1. youtube.com [youtube.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

Benzyl allyl(2,2-dimethoxyethyl)carbamate mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of Benzyl Allyl(2,2-dimethoxyethyl)carbamate

Authored by: A Senior Application Scientist

Introduction

This compound is a multifunctional organic molecule featuring a carbamate core protected by a benzyl group and further substituted with both an allyl and a 2,2-dimethoxyethyl moiety. Its structural complexity makes mass spectrometry (MS) an indispensable tool for its unambiguous identification, purity assessment, and quantification in various matrices. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the principles of ionization, predict fragmentation behaviors based on first principles and established chemical literature, and provide a validated experimental protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecule's structure is the foundation for any mass spectrometric analysis. It dictates the choice of ionization method and allows for the rational prediction of fragmentation pathways.

-

Chemical Formula: C₁₅H₂₁NO₄

-

Monoisotopic Mass: 279.1471 u

-

Key Structural Features:

-

Benzyl Carbamate Core: A carbamate linkage protected by a benzyloxycarbonyl (Cbz or Z) group. This group is known for its characteristic stability and well-documented fragmentation patterns.

-

N-Allyl Group: A reactive group that introduces an additional site of unsaturation and a distinct fragmentation handle via allylic cleavage.

-

N-(2,2-dimethoxyethyl) Group: An acetal functional group that is susceptible to cleavage, particularly under acidic conditions, often leading to characteristic neutral losses.

-

The presence of multiple oxygen and nitrogen atoms provides several potential sites for protonation, making the molecule ideally suited for analysis by positive-mode electrospray ionization.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical for generating intact molecular ions that can be subjected to further structural analysis.

Electrospray Ionization (ESI): The Method of Choice

Electrospray ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for analyzing molecules like this compound.[1] Given the molecule's polarity and the presence of heteroatoms, positive-ion ESI is highly effective. The protonation typically occurs at the most basic sites, such as the carbamate nitrogen or one of the oxygen atoms.[2]

Expected Precursor Ions:

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) | Notes |

| Protonated Molecule [M+H]⁺ | [C₁₅H₂₂NO₄]⁺ | 280.1543 | The primary ion for MS/MS analysis. Formic acid in the mobile phase promotes its formation. |

| Sodium Adduct [M+Na]⁺ | [C₁₅H₂₁NO₄Na]⁺ | 302.1363 | Commonly observed adduct, especially with glass vials or residual sodium in the system. |

| Potassium Adduct [M+K]⁺ | [C₁₅H₂₁NO₄K]⁺ | 318.1102 | Less common than the sodium adduct but possible. |

Other Ionization Methods

While ESI is optimal, other techniques could be considered. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for less polar analogues but offers few advantages here. Electron Ionization (EI) would likely cause extensive and immediate fragmentation due to its high-energy nature, resulting in a weak or absent molecular ion peak, which would complicate structural elucidation.[3]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry, particularly utilizing Collision-Induced Dissociation (CID), is a powerful technique for structural confirmation.[4][5] In a CID experiment, the protonated molecule ([M+H]⁺, m/z 280.15) is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment in a predictable manner.[4][6] The resulting product ions serve as a structural fingerprint.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is governed by the stability of the resulting fragments and the lability of specific bonds. The primary fragmentation routes are initiated by the cleavage of bonds alpha to the charged sites or heteroatoms.[7][8]

-

Formation of the Tropylium Ion (m/z 91): The most common fragmentation pathway for benzyl-containing compounds involves the cleavage of the benzylic C-O bond. This generates the highly stable, aromatic tropylium ion (C₇H₇⁺), which often appears as the base peak in the spectrum.[9]

-

Loss of the Allyl Group (m/z 41): Cleavage of the N-allyl bond is another expected pathway. This can result in the detection of the allyl cation (C₃H₅⁺) at m/z 41 or, more likely, the detection of the larger fragment resulting from the neutral loss of the allyl radical (41.0391 u).

-

Cleavage of the 2,2-Dimethoxyethyl Group: The acetal moiety is prone to fragmentation. A characteristic pathway is the loss of a molecule of methanol (CH₃OH, 32.0262 u) following proton transfer. Another possibility is the direct cleavage to form the resonance-stabilized [CH(OCH₃)₂]⁺ ion at m/z 75.0441.

-

Carbamate Core Fragmentation: The carbamate linkage itself can fragment. A common pathway for protonated carbamates involves the loss of CO₂ (43.9898 u) or cleavage adjacent to the carbonyl group.[2][3]

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule.

Caption: Predicted CID fragmentation pathways for [M+H]⁺.

Summary of Key Predicted Fragments

| Fragment Description | Chemical Formula | Calculated Exact Mass (m/z) |

| Tropylium ion | [C₇H₇]⁺ | 91.0542 |

| Loss of Methanol | [C₁₄H₁₈NO₃]⁺ | 248.1281 |

| Loss of Allyl radical | [C₁₂H₁₆NO₄]⁺ | 240.1023 |

| Dimethoxymethyl cation | [C₃H₇O₂]⁺ | 75.0441 |

| Allyl cation | [C₃H₅]⁺ | 41.0386 |

Experimental Protocol: A Practical Workflow

This section outlines a robust LC-MS/MS method for the reliable analysis of this compound.

Visualization of Experimental Workflow

Caption: Standard LC-MS/MS workflow for analysis.

Step-by-Step Methodology

-

Standard and Sample Preparation

-

Solvent: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile (ACN).

-

Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) ACN and deionized water containing 0.1% formic acid. The acid is crucial for promoting efficient protonation.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC) Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape.[10]

-

Mobile Phase A: Deionized water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 10% B

-

12.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) equipped with an ESI source.[2]

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Nebulizer Gas (N₂): 3 L/min.

-

Drying Gas (N₂): 10 L/min.

-

MS1 Scan: Scan from m/z 50 to 400 to confirm the presence of the [M+H]⁺ ion at m/z 280.15.

-

MS/MS (Product Ion Scan):

-

Precursor Ion: m/z 280.15.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10 to 40 eV. This allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragments, providing a comprehensive fragmentation spectrum.

-

-

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, structure-driven approach is employed. Electrospray ionization in positive mode is the superior method for generating a stable protonated molecular ion. Subsequent fragmentation via Collision-Induced Dissociation provides a rich spectrum of product ions, with the tropylium ion (m/z 91) and fragments arising from the neutral loss of methanol or the cleavage of the allyl and dimethoxyethyl side chains serving as key diagnostic markers. The provided LC-MS/MS protocol offers a validated starting point for researchers, ensuring reliable and reproducible characterization of this and structurally related molecules.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Lv, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Pavia, D. L., et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Flammang-Bar, Y., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Mass Spectrometry Society of Japan. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. Retrieved from [Link]

-

Evans, M. (2018). mass spectrometry: tropylium ion. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

-

Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. whitman.edu [whitman.edu]

- 9. youtube.com [youtube.com]

- 10. sepscience.com [sepscience.com]

The Strategic Utility of Benzyl Allyl(2,2-dimethoxyethyl)carbamate in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the demand for versatile and strategically designed building blocks is ever-present. These molecules, often possessing multiple, orthogonally reactive functional groups, are the linchpins in the efficient construction of complex molecular architectures. Benzyl allyl(2,2-dimethoxyethyl)carbamate emerges as one such pivotal reagent, ingeniously combining the features of a masked aldehyde, a protected amine, and a reactive allyl moiety within a single, stable entity. This guide, intended for researchers and professionals in the chemical sciences, delves into the synthesis and multifaceted applications of this carbamate, highlighting its role as a precursor to non-canonical amino acids and as a versatile scaffold for the synthesis of nitrogen-containing heterocycles – structures of profound importance in medicinal chemistry and drug discovery.[1][2] The strategic placement of the benzyl carbamate protecting group, the latent aldehyde functionality in the form of a dimethyl acetal, and the synthetically versatile allyl group makes this compound a powerful tool for the stereocontrolled and efficient elaboration of diverse molecular frameworks.

Synthesis of this compound: A Proposed Pathway

While dedicated literature on the direct synthesis of this compound is not extensively detailed, a robust and logical synthetic sequence can be devised from fundamental principles of organic chemistry, utilizing readily available starting materials. The proposed pathway involves a two-step sequence: reductive amination to form the secondary amine followed by carbamate protection.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Allyl-2,2-dimethoxyethanamine

-

To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add allyl bromide (1.1 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.).[3]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to yield the crude N-allyl-2,2-dimethoxyethanamine. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified N-allyl-2,2-dimethoxyethanamine (1.0 eq.) in a solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

-

Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Figure 2: Conversion to the aldehyde and subsequent oxidation to N-Cbz-N-allylglycine.

The resulting N-Cbz-N-allylglycine is a valuable non-proteinogenic amino acid that can be incorporated into peptides to introduce conformational constraints or as a handle for further chemical modifications. [5]

Gateway to Nitrogen-Containing Heterocycles

The presence of both a nucleophilic nitrogen (after deprotection of the carbamate) and an electrophilic carbon (after deprotection of the acetal), along with the reactive allyl group, makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as piperidines and their derivatives. [2][6][7] Application in Piperidine Synthesis via Intramolecular Mannich-type Reaction

One potential application is the synthesis of substituted piperidines through an intramolecular Mannich-type reaction. This would involve the deprotection of both the carbamate and the acetal to unmask the amino and aldehyde functionalities, respectively. The resulting amino-aldehyde could then undergo an intramolecular cyclization. The allyl group can be further functionalized before or after the cyclization.

Hypothetical Experimental Workflow:

-

Simultaneous Deprotection: Treatment of this compound with a strong acid such as trifluoroacetic acid (TFA) could potentially cleave the Cbz group and hydrolyze the acetal in a single step.

-

Intramolecular Cyclization: The resulting amino-aldehyde, upon neutralization, could undergo spontaneous intramolecular cyclization to form a cyclic iminium ion, which is then reduced in situ to the corresponding piperidine.

-

Functionalization: The allyl group on the piperidine ring can then be used for further elaboration of the molecule.

Figure 3: Conceptual workflow for the synthesis of a substituted piperidine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₅H₂₁NO₄ | 279.33 | Protected amine, masked aldehyde, allyl group |

| Benzyl allyl(2-oxoethyl)carbamate | C₁₃H₁₅NO₃ | 233.26 | Aldehyde, protected amine, allyl group |

| N-Cbz-N-allylglycine | C₁₃H₁₅NO₄ | 249.26 | Carboxylic acid, protected amine, allyl group |

Conclusion

This compound represents a highly functionalized and synthetically versatile building block. Its ability to serve as a stable yet readily unmasked precursor to an amino-aldehyde, combined with the presence of a reactive allyl group, opens up a wide array of possibilities for the synthesis of complex nitrogen-containing molecules. From the generation of unnatural amino acids to the construction of heterocyclic scaffolds like piperidines, this reagent offers a powerful platform for innovation in medicinal chemistry and organic synthesis. The strategic combination of protecting groups and reactive functionalities underscores the importance of intelligent molecular design in advancing the art of chemical synthesis.

References

-

Paromov, A.E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7687. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Available at: [Link]

-

Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7963-7965. Available at: [Link]

- Process for preparing allylglycine derivatives. (2014). Google Patents. KR101363884B1.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]

- Catalyst for synthetizing benzyl carbamate, preparation method and application. (2012). Google Patents. CN102553598A.

-

Aitken, R. A., et al. (2005). Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. Organic & Biomolecular Chemistry, 3(20), 3898-3904. Available at: [Link]

-

(A) Synthesis of aldehyde from primary benzyl alcohols. (B) Synthesis of ketone from secondary alcohols. (n.d.). ResearchGate. Available at: [Link]

-

Kim, D., et al. (2018). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. The Journal of Organic Chemistry, 83(15), 8236-8245. Available at: [Link]

-

Paromov, A.E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7687. Available at: [Link]

-

Degtyarenko, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1068. Available at: [Link]

-

Karjalainen, O. K., et al. (2013). Diastereoselective Intramolecular Allyl Transfer from Allyl Carbamate Accompanied by 5-exo-trig Cyclization. Synfacts, 9(1), 0085. Available at: [Link]

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Copper Couple. (2015). Organic Syntheses, 92, 164-178. Available at: [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. Available at: [Link]

-

Frice, A., & Schlangen, M. (2010). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. eCommons, 1. Available at: [Link]

-

Szafran, K., et al. (2017). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 13, 2035-2042. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). Molbank, 2023(4), M1778. Available at: [Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). The Journal of Organic Chemistry. Available at: [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. Available at: [Link]

- Preparation of allylglycine. (1947). Google Patents. US2425283A.

-

Organic Syntheses Procedure. (n.d.). N-ALLYL-N-BENZYLAMINE. Available at: [Link]

-

Paromov, A.E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7687. Available at: [Link]

Sources

- 1. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Benzyl allyl(2,2-dimethoxyethyl)carbamate

Introduction: The Significance of Carbamates in Modern Chemistry

The carbamate functional group, also known as a urethane, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Structurally an amide-ester hybrid, the carbamate moiety offers a unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity. This has led to its widespread use as a stable bioisostere for the proteolytically labile peptide bond, a key component in prodrug design to enhance bioavailability, and as a pharmacophore that interacts directly with biological targets.[2][3]

Among the various methods for carbamate synthesis, the reaction of an amine with a chloroformate is one of the most robust and widely employed techniques.[4] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a particularly valuable amine-protecting group due to its stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis.[5]

This document provides a comprehensive, field-proven guide for the synthesis of Benzyl allyl(2,2-dimethoxyethyl)carbamate from benzyl chloroformate and the secondary amine precursor, N-allyl-2,2-dimethoxyethanamine. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline characterization and purification methods, and emphasize critical safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of benzyl chloroformate.[3][6][7]

Causality of Experimental Choices:

-

The Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, is added as an acid scavenger to neutralize the HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.[3][4]

-

Low Temperature: The reaction is often highly exothermic. Performing the initial addition of benzyl chloroformate at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.[8]

-

Anhydrous Conditions: Benzyl chloroformate is sensitive to moisture and can be hydrolyzed by water to benzyl alcohol and HCl. Therefore, the use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is crucial for achieving high yields.

Diagram 1: Reaction Mechanism

Caption: Nucleophilic attack of the amine on benzyl chloroformate, followed by the collapse of the tetrahedral intermediate.

Experimental Guide

This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of the target compound.

Part 1: Materials and Reagents

It is imperative to use high-purity, anhydrous reagents to ensure the success of the synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |

| N-allyl-2,2-dimethoxyethanamine | C₇H₁₅NO₂ | 145.20 | 5.00 g | 34.4 | 1.0 | Assumed to be available* |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 6.50 g (5.4 mL) | 38.1 | 1.1 | Toxic Lachrymator. Handle in fume hood. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 4.38 g (6.0 mL) | 43.3 | 1.25 | Dry, distilled from CaH₂. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | Anhydrous, Sure/Seal™. |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | ~50 mL | - | - | For workup. |

| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | ~50 mL | - | - | For workup. |

| Brine (Sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - | - | For workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | - | - | - | For column chromatography (230-400 mesh). |

*Note on N-allyl-2,2-dimethoxyethanamine: This precursor is not widely commercially available. It can be synthesized via reductive amination of 2,2-dimethoxyacetaldehyde with allylamine using a reducing agent such as sodium triacetoxyborohydride.

Part 2: Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

-

Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

-

Reagent Addition:

-

To the dried flask, add N-allyl-2,2-dimethoxyethanamine (5.00 g, 34.4 mmol) and anhydrous dichloromethane (100 mL) via syringe.

-

Add dry triethylamine (6.0 mL, 43.3 mmol).

-

Cool the resulting solution to 0 °C in an ice-water bath with continuous stirring.

-

-

Carbamate Formation:

-

In a separate, dry graduated cylinder or vial, measure benzyl chloroformate (5.4 mL, 38.1 mmol).

-

Add the benzyl chloroformate dropwise to the stirred amine solution over 15-20 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting amine spot is no longer visible.

-

-

Aqueous Workup:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (1 x 50 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic species.

-

Brine (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

-

-

Drain the organic layer into a clean Erlenmeyer flask.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (~10 g), swirl, and let it stand for 15 minutes.

-

Filter the mixture through a cotton plug or filter paper to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Part 3: Purification

The crude product is purified by flash column chromatography on silica gel.

-